7-epi-Cefixime (Cefixime EP Impurity C) 7-epi-Cefixime (Cefixime EP Impurity C) LSM-5644 is a cephalosporin.
Brand Name: Vulcanchem
CAS No.: 108691-83-4
VCID: VC0193812
InChI: InChI=1S/C16H15N5O7S2/c1-2-6-4-29-14-10(13(25)21(14)11(6)15(26)27)19-12(24)9(20-28-3-8(22)23)7-5-30-16(17)18-7/h2,5,10,14H,1,3-4H2,(H2,17,18)(H,19,24)(H,22,23)(H,26,27)/b20-9+/t10-,14+/m0/s1
SMILES: C=CC1=C(N2C(C(C2=O)NC(=O)C(=NOCC(=O)O)C3=CSC(=N3)N)SC1)C(=O)O
Molecular Formula: C16H15N5O7S2
Molecular Weight: 453.5 g/mol

7-epi-Cefixime (Cefixime EP Impurity C)

CAS No.: 108691-83-4

Cat. No.: VC0193812

Molecular Formula: C16H15N5O7S2

Molecular Weight: 453.5 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

7-epi-Cefixime (Cefixime EP Impurity C) - 108691-83-4

Specification

CAS No. 108691-83-4
Molecular Formula C16H15N5O7S2
Molecular Weight 453.5 g/mol
IUPAC Name (6R,7S)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Standard InChI InChI=1S/C16H15N5O7S2/c1-2-6-4-29-14-10(13(25)21(14)11(6)15(26)27)19-12(24)9(20-28-3-8(22)23)7-5-30-16(17)18-7/h2,5,10,14H,1,3-4H2,(H2,17,18)(H,19,24)(H,22,23)(H,26,27)/b20-9+/t10-,14+/m0/s1
Standard InChI Key OKBVVJOGVLARMR-SGCUGGORSA-N
Isomeric SMILES C=CC1=C(N2[C@@H]([C@H](C2=O)NC(=O)/C(=N/OCC(=O)O)/C3=CSC(=N3)N)SC1)C(=O)O
SMILES C=CC1=C(N2C(C(C2=O)NC(=O)C(=NOCC(=O)O)C3=CSC(=N3)N)SC1)C(=O)O
Canonical SMILES C=CC1=C(N2C(C(C2=O)NC(=O)C(=NOCC(=O)O)C3=CSC(=N3)N)SC1)C(=O)O

Introduction

Chemical Identity and Structure

Molecular Properties

7-epi-Cefixime shares the same molecular formula as its parent compound Cefixime, but differs in stereochemistry. The compound possesses specific physicochemical properties that distinguish it from the parent drug substance while maintaining similar functional groups and reactive centers.

Table 1: Basic Molecular Properties of 7-epi-Cefixime

PropertySpecification
CAS Number108691-83-4
Molecular FormulaC16H15N5O7S2
Molecular Weight453.45
Density1.9±0.1 g/cm³
Catalog DesignationsRCLS123309, o2h-C046006

Chemical Structure

The chemical name of 7-epi-Cefixime according to IUPAC nomenclature is (6R,7S)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid . This epimeric impurity contains the characteristic β-lactam ring structure found in all cephalosporin antibiotics, with the critical stereochemical difference at the 7-position compared to Cefixime.

The compound has several recognized synonyms including:

  • Cefixime EP Impurity C

  • Cefixime 7-Epimer

  • (6R,7S)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-[(carboxymethoxy)imino]acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid

Relationship to Cefixime

Stereochemical Relationship

7-epi-Cefixime represents an epimeric form of Cefixime, differing only in the spatial orientation of specific atoms at the 7-position of the molecule. This stereochemical difference results from epimerization, a common transformation that can occur during synthesis, processing, or storage of cephalosporin antibiotics.

Formation Mechanisms

The formation of 7-epi-Cefixime typically occurs through isomerization reactions that can take place during the synthesis of Cefixime or as a result of degradation under certain storage conditions. Cefixime, like many cephalosporin antibiotics, is particularly susceptible to degradation, which can result in the formation of various impurities including its epimeric forms .

Research indicates that cephalosporins are sensitive to various factors that can promote epimerization, including:

  • Temperature fluctuations during storage

  • pH changes in solution

  • Exposure to certain catalytic materials

  • Manufacturing process variations

Analytical Detection Methods

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) represents the primary analytical method for detecting and quantifying 7-epi-Cefixime in pharmaceutical preparations. Modern pharmacopoeial standards typically employ validated stability-indicating HPLC methods for this purpose.

Modern analytical approaches for detecting 7-epi-Cefixime typically involve reversed-phase chromatography systems. For instance, research demonstrates effective separation using C18 columns with appropriate mobile phase compositions, such as water-acetonitrile mixtures with suitable modifiers to enhance peak resolution .

Mass Spectrometry Identification

Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS) provides definitive identification of 7-epi-Cefixime and other related substances. This technique allows for the unambiguous determination of molecular weight and fragmentation patterns specific to this impurity.

The protonated molecular ion of 7-epi-Cefixime appears at m/z 454 [M+H]+ during mass spectrometric analysis, consistent with its calculated molecular weight of 453.45 . The fragmentation pattern generated during MS/MS analysis provides additional structural confirmation and distinguishes it from other related impurities.

Pharmaceutical Significance

Regulatory Requirements

As Cefixime EP Impurity C, 7-epi-Cefixime is recognized by the European Pharmacopoeia as a specified impurity that must be monitored and controlled in Cefixime-based pharmaceutical products. The presence of this epimeric impurity above certain threshold limits may impact the quality, safety, and efficacy of the finished drug product.

Quality Control Implications

The identification and quantification of 7-epi-Cefixime serves several critical functions in pharmaceutical quality control:

  • It provides an indicator of manufacturing process consistency and control

  • It serves as a stability marker for Cefixime products during shelf-life

  • It functions as a quality benchmark for raw material assessment and finished product evaluation

Pharmaceutical manufacturers must ensure that levels of 7-epi-Cefixime remain below specified pharmacopoeial limits throughout the product lifecycle. The presence of impurities in drugs requires identification and quantification to evaluate efficiency and stability of drug products as essential factors of their quality and safety .

Stability Considerations

Research indicates that cephalosporin antibiotics like Cefixime readily decompose under various storage conditions, potentially releasing different related substances including 7-epi-Cefixime . This epimeric transformation can result from:

  • Thermal stress during storage or processing

  • pH extremes during formulation

  • Exposure to certain excipients or manufacturing equipment

  • Long-term storage under suboptimal conditions

Table 2: Analytical Parameters for 7-epi-Cefixime Detection

ParameterSpecification
Relative Retention TimeApproximately 1.2 (relative to Cefixime)
UV DetectionSimilar to Cefixime, typically monitored at 254-280 nm
Limit SpecificationAccording to current EP monograph requirements
Identification MarkerProtonated molecular ion at m/z 454 [M+H]+

Research and Development Applications

Reference Standard Utilization

7-epi-Cefixime serves as an important reference standard in pharmaceutical research and development. Synthetic or isolated samples of this compound are utilized as analytical markers for:

  • Method development and validation

  • System suitability assessment

  • Impurity profiling studies

  • Forced degradation investigations

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